2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound features a bromine atom, a methoxy group, and a dimethylamino group attached to a phenylacetic acid backbone. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid typically involves the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Acetic Acid Formation: The formation of the acetic acid moiety.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid may have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilizing its unique chemical properties in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-methoxyphenyl)acetic acid
- 2-(Dimethylamino)acetic acid
- 2-(5-Bromo-2-methoxyphenyl)-2-aminoacetic acid
Comparison
Compared to similar compounds, 2-(5-Bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid may exhibit unique properties due to the presence of both the bromine and dimethylamino groups
Properties
Molecular Formula |
C11H14BrNO3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C11H14BrNO3/c1-13(2)10(11(14)15)8-6-7(12)4-5-9(8)16-3/h4-6,10H,1-3H3,(H,14,15) |
InChI Key |
SGXPYVJWURAYLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=C(C=CC(=C1)Br)OC)C(=O)O |
Origin of Product |
United States |
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